molecular formula C13H16O2S B13580443 2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoicacid

2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoicacid

Cat. No.: B13580443
M. Wt: 236.33 g/mol
InChI Key: QWHDPLARUYENQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is an organic compound that features a naphthalene ring system with a sulfanyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable thiol reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the sulfanyl group. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid.

Chemical Reactions Analysis

Types of Reactions

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthalene ring can be reduced under specific conditions.

    Substitution: The propanoic acid moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function. Additionally, the propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-tetrahydronaphthalen-2-ylamine
  • 2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol
  • 5,6,7,8-tetrahydronaphthalen-2-yl acetate

Uniqueness

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is unique due to the presence of both a sulfanyl group and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O2S

Molecular Weight

236.33 g/mol

IUPAC Name

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid

InChI

InChI=1S/C13H16O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

QWHDPLARUYENQT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.